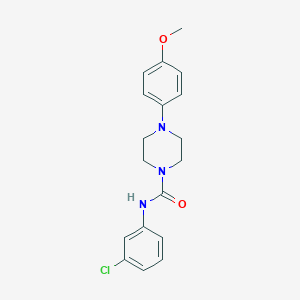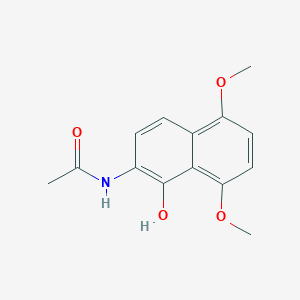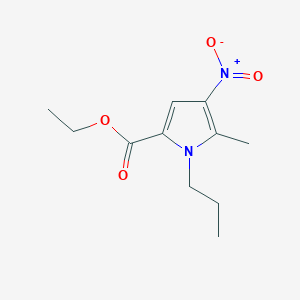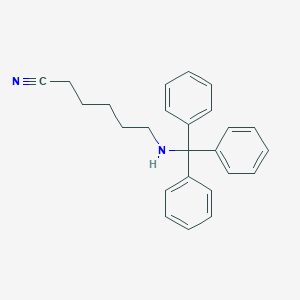
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist. TFMPP binds to the 5-HT1A and 5-HT2A receptors in the brain, which results in the release of serotonin. This leads to the activation of various signaling pathways that are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and a decrease in anxiety. TFMPP has also been shown to have analgesic effects, which may be due to its ability to activate the 5-HT2A receptor. Additionally, TFMPP has been shown to have antipsychotic effects, which may be due to its ability to modulate the activity of the dopamine receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFMPP is its ability to selectively activate the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, TFMPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, TFMPP has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor. TFMPP has shown promise in this regard, and further research may lead to the development of more effective drugs for the treatment of various disorders. Another area of interest is the study of the long-term effects of TFMPP. This will require the development of new methods for studying the pharmacokinetics and pharmacodynamics of TFMPP in vivo. Finally, future research may also focus on the development of new methods for synthesizing TFMPP and other piperazine compounds.
Synthesis Methods
TFMPP is synthesized by reacting 1-(3-chlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure TFMPP.
Scientific Research Applications
TFMPP has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. TFMPP has also been studied for its potential use in the treatment of migraines, neuropathic pain, and drug addiction.
properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-5-16(6-8-17)21-9-11-22(12-10-21)18(23)20-15-4-2-3-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChI Key |
MDFCLUQXFTURQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)

![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)

![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)